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Abstract

5-Bromonicotinaldehyde, with CAS number 113118-81-3, is a highly versatile and valuable
building block in the field of organic synthesis and medicinal chemistry.[1][2] Its unique
bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted
pyridine ring, allows for a diverse range of chemical transformations.[2][3] This technical guide
provides a comprehensive overview of its chemical and physical properties, detailed
experimental protocols for its key reactions, and its significant applications in the synthesis of
pharmacologically active compounds, particularly kinase inhibitors.

Chemical and Physical Properties

5-Bromonicotinaldehyde, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at
room temperature.[1][2] Its fundamental properties are summarized in the table below,
providing a quick reference for laboratory use.
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Property Value Reference(s)

CAS Number 113118-81-3 [2][4][5]

Molecular Formula CeH4BrNO [1][2][6]

Molecular Weight 186.01 g/mol [1][2][6]
White to off-white crystalline

Appearance _ [5]
powder or solid

Melting Point 98-102 °C [1][2]

Boiling Point (Predicted) 251.1°C [2]

Density (Predicted) 1.683 g/cm3 [2]

SMILES O=Cclcncc(Br)cl [2][6]
InChl=1S/C6H4BrNO/c7-6-1-

InChl [2]
5(4-9)2-8-3-6/h1-4H

Purity Typically >97% [7]

- Soluble in organic solvents

Solubility [2]

such as ethanol and acetone.
Synthesis

A common and efficient method for the synthesis of 5-Bromonicotinaldehyde involves the

bromination of nicotinic acid. One patented approach describes the treatment of nicotinic acid

with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[1] An

optimized version of this method, starting from nicotinic acid hydrochloride, involves refluxing

with thionyl chloride and bromine, with the addition of powdered iron, achieving yields as high

as 90%.[1]

Reactivity and Key Synthetic Applications

The chemical reactivity of 5-Bromonicotinaldehyde is centered around its two primary

functional groups: the aldehyde and the carbon-bromine bond on the pyridine ring.[2] This dual
reactivity makes it a powerful intermediate for constructing complex molecular architectures.[1]
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Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is readily substituted via palladium-
catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-
forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups,
yielding 5-aryl-nicotinaldehydes, which are key intermediates in the synthesis of compounds
like kinase inhibitors.[3][8]

e Materials: 5-Bromonicotinaldehyde (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst
(e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), Base (e.g., Potassium carbonate,
2.0 eq), Solvent (e.g., a mixture of Toluene, Ethanol, and Water).[1]

e Procedure:

o In a round-bottom flask, combine 5-Bromonicotinaldehyde, the arylboronic acid, and the
base.[1]

o Purge the flask with an inert gas (e.g., argon or nitrogen).
o Add the degassed solvent mixture and the palladium catalyst.[9]

o Heat the reaction mixture (typically 80-100 °C) and stir vigorously for 12-24 hours,
monitoring the reaction by TLC or LC-MS.[10]

o Upon completion, cool the reaction to room temperature.[9]
o Dilute the mixture with ethyl acetate and wash with water and brine.[1]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.[1]

o Purify the crude product by column chromatography on silica gel to obtain the desired 5-
aryl-nicotinaldehyde.[1]
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General workflow for the Suzuki-Miyaura coupling.

Biginelli Reaction

5-Bromonicotinaldehyde can participate in the Biginelli reaction, a one-pot cyclocondensation
with a -ketoester and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
[2] These heterocyclic scaffolds are of significant interest due to their wide range of biological
activities, including anticancer and antimicrobial properties.[2][11]

o Materials: 5-Bromonicotinaldehyde (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Urea (1.5
mmol), Ethanol, Concentrated Hydrochloric Acid (catalyst).[2]

e Procedure:

o In a round-bottom flask, combine 5-Bromonicotinaldehyde, ethyl acetoacetate, and urea

in ethanol.[2]
o Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).[2]
o Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[2]
o Cool the reaction mixture to room temperature, allowing the product to precipitate.[2]
o Collect the solid by filtration and wash with cold ethanol.[2]

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
dihydropyrimidinone derivative.[2]
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Schematic of the Biginelli reaction.

Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity.
5-Bromonicotinaldehyde can serve as the aldehyde component in this reaction, combining
with an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step.[2] This
reaction is highly valuable in drug discovery for creating large libraries of peptide-like
molecules.[2]

o Materials: 5-Bromonicotinaldehyde (1.0 mmol), a primary amine (1.0 mmol), a carboxylic
acid (1.0 mmol), an isocyanide (1.0 mmol), Methanol.[2]

e Procedure:

[e]

Dissolve 5-Bromonicotinaldehyde and the primary amine in methanol and stir at room
temperature for 30 minutes to form the imine intermediate.[2]

[e]

Add the carboxylic acid and the isocyanide to the mixture.[2]

o

Continue stirring at room temperature for 24-48 hours, monitoring by TLC.[2]

[¢]

Upon completion, remove the solvent under reduced pressure.[2]
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o Purify the resulting bis-amide, often by column chromatography.

Four Components

G-Bromonicotinaldehyde) (CarboxylicAcid) Gsocyanide)
/

Ugi Reaction
Methanol, RT

Bis-amide Product

Click to download full resolution via product page

The four-component Ugi reaction.

Friedlander Annulation

5-Bromonicotinaldehyde can potentially be used in a modified Friedlander annulation to
synthesize substituted 1,8-naphthyridines.[3] This reaction involves the condensation of a 2-
aminoaryl aldehyde with a compound containing a reactive a-methylene group.[3] 1,8-
naphthyridines are important scaffolds in medicinal chemistry.[3][11]

Materials: 2-Amino-5-bromonicotinaldehyde (hypothetical intermediate from 5-
Bromonicotinaldehyde), a ketone with an a-methylene group (e.g., acetone), a catalyst
(e.g., KOH or piperidine), and a solvent (e.g., ethanol or DMF).[8]

Procedure:

o Combine the 2-amino-5-bromonicotinaldehyde, the ketone, and the catalyst in a reaction

vessel.[8]

o If using a solvent, add it to the mixture.
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o Heat the reaction mixture (typically 80-150 °C) with stirring for 2-24 hours, monitoring by
TLC.[8]

o After cooling, if the product precipitates, it can be collected by filtration.[8] Otherwise, an
agueous work-up followed by extraction and purification by column chromatography is
performed.

Application in Drug Discovery: Kinase Inhibitors

A significant application of 5-Bromonicotinaldehyde is in the synthesis of kinase inhibitors.[1]
[10] Protein kinases are crucial in cellular signaling, and their dysregulation is a hallmark of
diseases like cancer.[1] The pyridine scaffold, a core component of 5-Bromonicotinaldehyde,
is prevalent in many FDA-approved drugs and can act as a "hinge-binder" in the ATP-binding
pocket of kinases.[1]

Derivatives of 5-Bromonicotinaldehyde have been used to synthesize inhibitors of the TAM
(Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression
and drug resistance.[1] The synthetic strategy often involves converting the aldehyde to an
oxime, followed by further functionalization and cyclization to create the desired heterocyclic
core.[1] The bromine atom serves as a convenient handle for introducing molecular diversity
through cross-coupling reactions to modulate the pharmacological properties of the final
compounds.[1]

Mechanism of Action

ATP Binds Inhibition

> Substrate
=Z ATP Binding Pocket P\ Phosphorylation
Enables

Synthesis

Multi-step
Synthesis

Click to download full resolution via product page

Conceptual workflow from 5-Bromonicotinaldehyde to kinase inhibition.
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Safety and Handling

5-Bromonicotinaldehyde is classified as harmful and an irritant.[2] It is harmful if swallowed
and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
All work should be conducted in a well-ventilated fume hood.[2]

Conclusion

5-Bromonicotinaldehyde is a versatile and indispensable reagent in modern organic
synthesis and drug discovery. Its well-defined reactivity at both the aldehyde and the bromo-
substituted positions provides a robust platform for the strategic and efficient assembly of
complex heterocyclic compounds with significant biological potential. The experimental
protocols and applications outlined in this guide offer a solid foundation for researchers and
drug development professionals to leverage this important building block in their synthetic
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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